

An In-Depth Technical Guide to Citropten (CAS 487-06-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citropten

Cat. No.: B191109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citropten (5,7-dimethoxycoumarin), a naturally occurring coumarin derivative with the CAS number 487-06-9, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily found in the essential oils of citrus fruits like bergamot, lemon, and lime, **citropten** has demonstrated promising anti-inflammatory, anticancer, antidepressant, and antimicrobial properties.^{[1][2]} Its mechanism of action is predominantly attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial in cellular responses to inflammation and stress.^{[2][3]} This technical guide provides a comprehensive overview of **citropten**, consolidating its chemical and physical properties, summarizing its biological activities with relevant quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

Citropten is a white to off-white crystalline powder.^[4] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	487-06-9	[4][5]
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1][5]
Molecular Weight	206.19 g/mol	[1][4]
IUPAC Name	5,7-dimethoxy-2H-chromen-2-one	[1]
Synonyms	5,7-Dimethoxycoumarin, Limettin, Citroptene	[1][6]
Melting Point	146-149 °C	[1][4]
Boiling Point	305.04 °C (estimate)	[4]
Solubility	Soluble in DMSO, DMF, ethanol, acetonitrile (slightly), and chloroform (slightly). Insoluble in water.	[4][5][7]
Appearance	White to light yellow solid	[4][8]

Biological Activities and Quantitative Data

Citropten exhibits a broad spectrum of biological effects, which are substantiated by various in vitro and in vivo studies.

Anti-inflammatory Activity

Citropten has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory pathways.[2][3]

Assay	Model	Effect	Quantitative Data	Reference(s)
NF-κB and MAPK Signaling	Activated Jurkat and HT-29 cells	Reduction of NF-κB and MAPK signaling pathways	Effective at concentrations up to 40 μM	[3]
Pro-inflammatory Cytokine Production	TNF-α stimulated HT-29 cells	Reduced mRNA levels of TNF-α, IL-1β, and IL-8	Dose-dependent reduction up to 40 μM	[9]
Colitis Model	DSS-induced colitis in mice	Alleviates colonic inflammation	Oral administration of 10 and 40 mg/kg	[3]

Anticancer Activity

The antiproliferative and pro-apoptotic effects of **citropten** have been observed in various cancer cell lines.

Cancer Type	Cell Line(s)	Effect	Quantitative Data (IC ₅₀)	Reference(s)
Melanoma	A375, A2058	Induces cell cycle arrest at G1 phase, inhibits proliferation	250-325 μM	[5][10]
Breast Cancer	MCF-7	Inhibits proliferation	250-325 μM	[5]
Prostate Cancer	PC3	Inhibits proliferation	250-325 μM	[5]
Colon Cancer	SW620	Inhibits proliferation	250-325 μM	[5]

Antidepressant Activity

In vivo studies suggest that **citropten** possesses antidepressant-like properties.

Model	Species	Effect	Dosage	Reference(s)
Chronic Mild Stress	Rat	Prevents decreases in locomotor activity and increases in hippocampal MAO-A levels	10 mg/kg	[5]

Antimicrobial Activity

Citropten has demonstrated activity against a range of bacteria.

Bacterial Type	Organism(s)	Quantitative Data (MIC)	Reference(s)
Gram-positive and Gram-negative bacteria	Various strains	16-64 µg/ml	[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of **citropten**.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and antiproliferative effects of **citropten** on cancer cell lines.

- Cell Seeding: Plate cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.

- **Treatment:** Treat the cells with various concentrations of **citropten** (e.g., 0-500 μ M) dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for NF- κ B and MAPK Signaling

This protocol is employed to investigate the effect of **citropten** on the phosphorylation and expression of key proteins in the NF- κ B and MAPK signaling pathways.

- **Cell Lysis:** Treat cells (e.g., Jurkat or HT-29) with **citropten** and/or a stimulant (e.g., TNF- α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-ERK, total p65, total ERK, and a loading control like β -actin).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

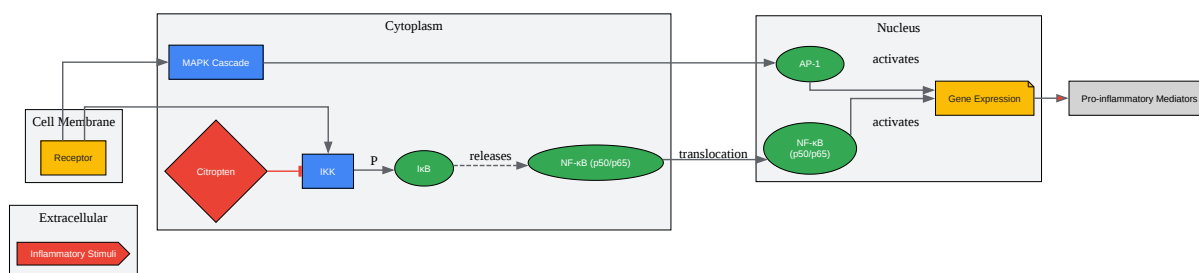
In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is used to evaluate the anti-inflammatory effects of **citropten** in vivo.

- **Animal Acclimatization:** Acclimate male C57BL/6 mice for one week.
- **Induction of Colitis:** Administer 2.5% (w/v) DSS in the drinking water for 7 days to induce colitis.
- **Citropten Treatment:** Administer **citropten** orally (e.g., 10 or 40 mg/kg) daily for the duration of the DSS treatment.
- **Monitoring:** Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
- **Tissue Collection and Analysis:** At the end of the experiment, sacrifice the mice and collect the colons. Measure the colon length and take tissue samples for histological analysis (H&E staining) and measurement of pro-inflammatory cytokine mRNA levels by qPCR.

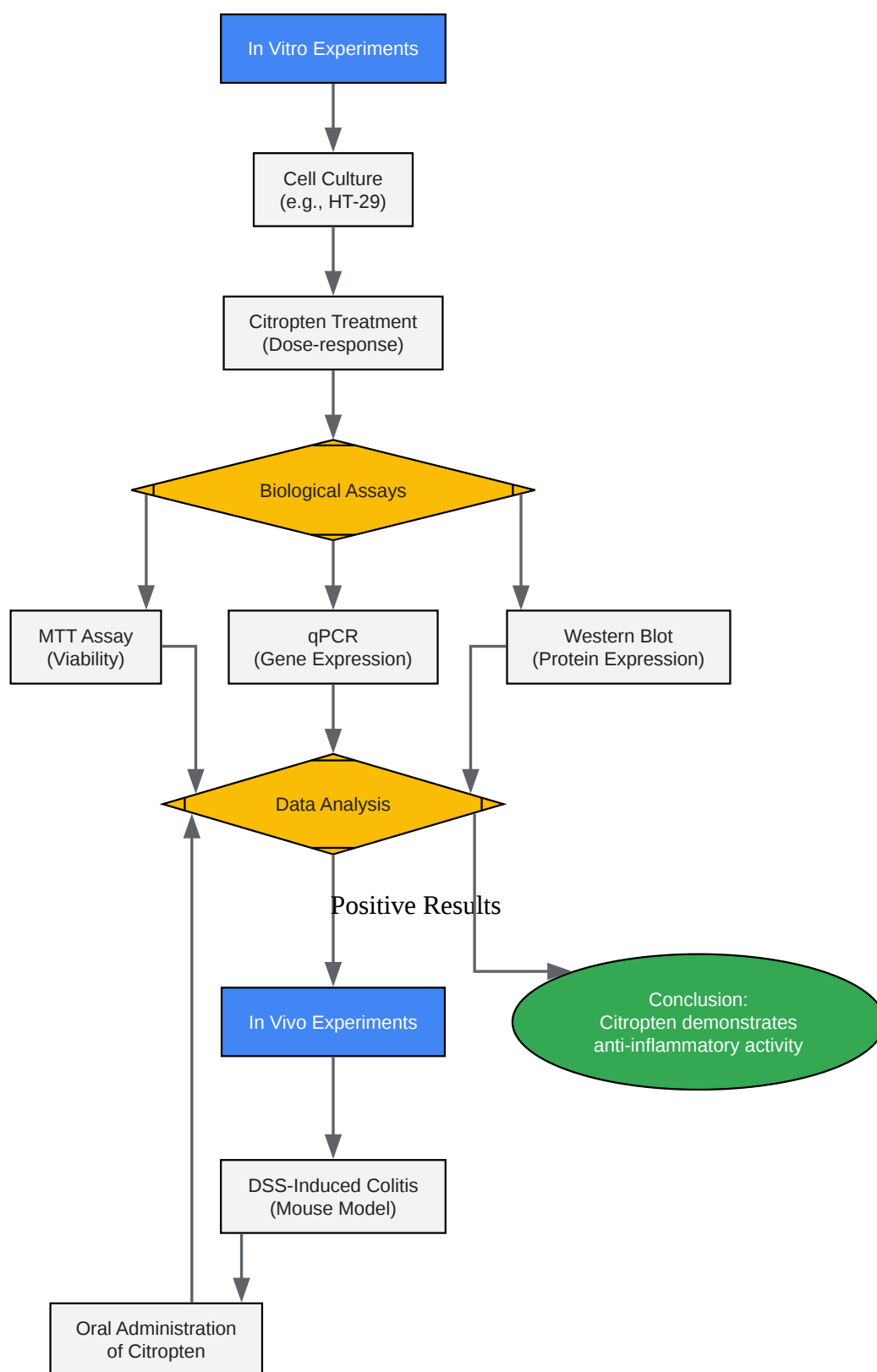
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **citropten** and a typical experimental workflow.



[Click to download full resolution via product page](#)

Figure 1: **Citropten's** inhibition of NF-κB and MAPK signaling pathways.



[Click to download full resolution via product page](#)

Figure 2: A general experimental workflow for evaluating **citropten**.

Conclusion

Citropten (CAS 487-06-9) is a multifaceted natural compound with a well-documented profile of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its ability to modulate fundamental signaling pathways like NF- κ B and MAPK underscores its therapeutic potential in a range of diseases, including inflammatory disorders and cancer. This guide provides a foundational resource for researchers, offering a consolidated view of the current knowledge on **citropten** and practical insights into the experimental methodologies for its study. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ameliorative Effect of Citropten Isolated from Citrus aurantifolia Peel Extract as a Modulator of T Cell and Intestinal Epithelial Cell Activity in DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lycopene Treatment Transposed Antidepressant-Like Action in Rats Provoked to Chronic Mild Stress – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Ameliorative Effect of Citropten Isolated from Citrus aurantifolia Peel Extract as a Modulator of T Cell and Intestinal Epithelial Cell Activity in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d- δ -Tocotrienol-mediated cell cycle arrest and apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Citropten (CAS 487-06-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191109#citropten-cas-number-487-06-9-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com